molecular formula C14H10BrClN2O3 B11030308 N-(4-bromo-3-methylphenyl)-4-chloro-2-nitrobenzamide

N-(4-bromo-3-methylphenyl)-4-chloro-2-nitrobenzamide

Cat. No.: B11030308
M. Wt: 369.60 g/mol
InChI Key: RBTCHBUQJIFQHG-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-4-chloro-2-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-4-chloro-2-nitrobenzamide typically involves the reaction of 4-bromo-3-methylaniline with 4-chloro-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Reduction: Formation of N-(4-bromo-3-methylphenyl)-4-chloro-2-aminobenzamide.

    Oxidation: Formation of N-(4-bromo-3-methylphenyl)-4-chloro-2-nitrobenzoic acid.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-4-chloro-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target proteins or enzymes. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-4-chloro-2-nitrobenzamide is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H10BrClN2O3

Molecular Weight

369.60 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-chloro-2-nitrobenzamide

InChI

InChI=1S/C14H10BrClN2O3/c1-8-6-10(3-5-12(8)15)17-14(19)11-4-2-9(16)7-13(11)18(20)21/h2-7H,1H3,(H,17,19)

InChI Key

RBTCHBUQJIFQHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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